molecular formula C10H14N2O2 B2725629 4-((5-Methylfuran-2-yl)methyl)piperazin-2-one CAS No. 2169159-44-6

4-((5-Methylfuran-2-yl)methyl)piperazin-2-one

Cat. No. B2725629
CAS RN: 2169159-44-6
M. Wt: 194.234
InChI Key: YGOLLDSPGPWMAX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “4-((5-Methylfuran-2-yl)methyl)piperazin-2-one” can be analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR . These techniques can provide detailed information about the structural and vibrational properties of the molecule.


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be studied using spectroscopic techniques . For example, 1H-NMR and 13C-NMR spectra can provide valuable insights into the chemical shifts and coupling constants, which are indicative of the molecule’s chemical environment .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using various techniques. For instance, its molecular weight is 194.234, and its vibrational properties can be studied using FT-IR and FT-Raman spectroscopy .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Novel derivatives of 1,2,4-triazole and benzofuran compounds, including those similar to "4-((5-Methylfuran-2-yl)methyl)piperazin-2-one," have been synthesized and evaluated for their antimicrobial properties. These compounds demonstrate good to moderate activities against various microorganisms, suggesting potential applications in developing new antimicrobial agents (Bektaş et al., 2007).

Antidepressant and Antianxiety Activities

Derivatives incorporating the furan-2-yl and piperazine motifs have been synthesized and evaluated for their antidepressant and antianxiety effects. Certain compounds showed significant activity in behavioral models, indicating their potential as novel therapeutic agents for treating depression and anxiety disorders (Kumar et al., 2017).

Antibacterial and Biofilm Inhibition

Research on bis(pyrazole-benzofuran) hybrids with piperazine linkers has highlighted their potent antibacterial and biofilm inhibition effects, particularly against drug-resistant strains. These findings support the potential of such compounds in addressing challenges in bacterial infections and biofilm-associated issues (Mekky & Sanad, 2020).

Luminescent Properties and Photo-Induced Electron Transfer

The luminescent properties and photo-induced electron transfer (PET) capabilities of naphthalimide derivatives with piperazine substituents have been studied, revealing potential applications in developing fluorescent probes and materials for electronic devices (Gan et al., 2003).

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that 4-((5-Methylfuran-2-yl)methyl)piperazin-2-one may also interact with various biological targets.

Mode of Action

It is known that similar compounds, such as indole derivatives, interact with their targets and cause changes in cellular processes . It is plausible that This compound may have a similar mode of action.

Biochemical Pathways

Similar compounds, such as indole derivatives, are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . It is plausible that This compound may affect similar pathways and have downstream effects on these biological activities.

Result of Action

Similar compounds, such as indole derivatives, are known to have diverse biological activities . It is plausible that This compound may have similar effects.

properties

IUPAC Name

4-[(5-methylfuran-2-yl)methyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-8-2-3-9(14-8)6-12-5-4-11-10(13)7-12/h2-3H,4-7H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGOLLDSPGPWMAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN2CCNC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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